molecular formula C8H9F3N2 B3033866 2-Dimethylamino-6-(trifluoromethyl)pyridine CAS No. 1233509-67-5

2-Dimethylamino-6-(trifluoromethyl)pyridine

Cat. No.: B3033866
CAS No.: 1233509-67-5
M. Wt: 190.17
InChI Key: ZWIMUDVIHGISKX-UHFFFAOYSA-N
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Description

2-Dimethylamino-6-(trifluoromethyl)pyridine, also known as DMATFP, is a versatile building block and reagent used in organic synthesis. It is a colorless, low-melting solid, and is soluble in most organic solvents. DMATFP is used in a variety of synthetic processes and has a wide range of applications in the pharmaceutical, agrochemical, and materials industries.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

2-Dimethylamino-6-(trifluoromethyl)pyridine is a specific type of pyridine derivative, a class of compounds known for their versatility in chemical reactions and applications across various fields of science. Research into pyridine derivatives has unveiled their significant role in medicinal chemistry, organic synthesis, and catalysis. For instance, pyridine-based compounds, including those similar in structure to this compound, have been extensively studied for their ability to form complex compounds, exhibiting a range of properties from biological activity to electrochemical activity (Boča, Jameson, & Linert, 2011). These compounds play a crucial role in the development of new medicinal applications due to their structural versatility and reactivity.

Medicinal Importance

Pyridine derivatives are recognized for their wide-ranging biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their structural adaptability allows for the synthesis of a variety of compounds with potential therapeutic applications. The medicinal importance of these derivatives is highlighted by their applications in modern medicinal chemistry, where they serve as the foundation for developing new therapeutic agents (Altaf et al., 2015).

Applications in Catalysis and Material Science

The versatility of pyridine derivatives extends to catalysis and material science, where they are used in the development of advanced materials and catalytic processes. Their unique electronic and structural properties make them suitable for a wide range of applications, from environmental remediation to the synthesis of complex organic molecules.

Environmental and Ecological Impact

Research into pyridine derivatives also encompasses their environmental and ecological impact, particularly concerning emerging contaminants and their toxicity. Studies have focused on understanding the fate, distribution, and toxicological effects of these compounds in various environmental matrices, contributing to the development of safer and more sustainable chemical practices (Wang et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The demand for trifluoromethylpyridine derivatives, including “2-Dimethylamino-6-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-13(2)7-5-3-4-6(12-7)8(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMUDVIHGISKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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